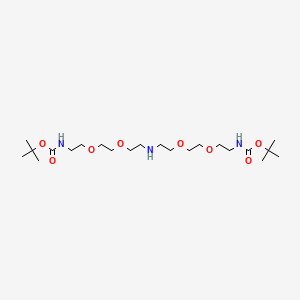

NH-bis(PEG2-Boc)

描述

Contextualization of PEGylated Amine Scaffolds in Organic Synthesis

Polyethylene (B3416737) glycol (PEG) is a biocompatible, hydrophilic polymer widely employed in pharmaceutical and biotechnological applications. nih.govnih.govresearchgate.net The process of covalently attaching PEG chains to molecules, known as PEGylation, is a well-established strategy to enhance the therapeutic properties of proteins, peptides, and small drug molecules. nih.govnih.gov PEGylation can improve water solubility, prolong circulation time by creating a "stealth" effect that reduces clearance by the reticuloendothelial system, and decrease immunogenicity. nih.gov

Amine-terminated PEG scaffolds are particularly valuable in organic synthesis. The terminal amino group serves as a reactive handle for conjugation to various functional groups, such as carboxylic acids and active esters, enabling the facile linkage to biomolecules or surfaces. dcchemicals.comdcchemicals.com These scaffolds form the basis for constructing more elaborate molecular systems. mdpi.com While the synthesis of PEGs often results in a mixture of different chain lengths, significant research has focused on producing uniform PEGs to ensure product consistency. acs.org Amino-terminated PEGs are key reagents in this field, though their synthesis can be more costly compared to their hydroxyl-terminated counterparts. acs.org

Strategic Importance of tert-Butyloxycarbonyl (Boc) Protecting Groups in Amine Chemistry

In multi-step organic synthesis, the protection of reactive functional groups is a fundamental strategy. The tert-butyloxycarbonyl (Boc) group is one of the most common protecting groups for amines, valued for its reliability and mild removal conditions. fishersci.co.ukjk-sci.comgenscript.comtotal-synthesis.com It effectively shields the amine as a carbamate (B1207046), preventing it from participating in unwanted side reactions. genscript.comtotal-synthesis.com

The introduction of the Boc group, typically using di-tert-butyl dicarbonate (B1257347) (Boc₂O), is an efficient process that proceeds with high yields under relatively mild conditions. fishersci.co.ukjk-sci.com The key strategic advantage of the Boc group lies in its acid-lability. It can be readily cleaved under mild acidic conditions, often using trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to regenerate the free amine. genscript.comtotal-synthesis.com This deprotection mechanism is orthogonal to other widely used amine protecting groups, such as the base-labile Fmoc (9-fluorenylmethoxycarbonyl) group and the Cbz (benzyloxycarbonyl) group, which is removed by catalytic hydrogenation. total-synthesis.com This orthogonality allows chemists to selectively deprotect one amine in the presence of others, a critical requirement for the synthesis of complex molecules with multiple functional groups. total-synthesis.com

Overview of Bifunctional Linkers and Their Role in Advanced Material Design

Bifunctional linkers are molecules that possess two reactive functional groups, enabling the connection of two different molecular entities. chemsrc.commdpi.com These linkers are central to the design of advanced materials and therapeutic agents. NH-bis(PEG2-Boc) is an example of a branched, heterotrifunctional linker, featuring one immediately reactive amine and two protected amines that can be revealed for subsequent reactions. axispharm.com

The applications of bifunctional linkers are diverse and impactful:

Antibody-Drug Conjugates (ADCs): In ADCs, a linker connects a potent cytotoxic drug to a monoclonal antibody, which targets cancer cells. The linker's properties, such as its stability in circulation and its cleavability at the target site, are crucial for the efficacy and safety of the ADC. dcchemicals.comdcchemicals.comchemsrc.com

PROTACs: PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The linker's length and composition are critical for facilitating the formation of this ternary complex. biocompare.comhodoodo.comchemsrc.com

Drug Delivery Systems: Linkers are used to construct novel biomaterials, such as acid-sensitive polymers for targeted drug release in the acidic microenvironment of tumors or within specific cellular compartments. nih.govacs.org

Advanced Materials: In materials science, bifunctional linkers are used to construct metal-organic frameworks (MOFs) with tailored porosity and catalytic activities. chinesechemsoc.orgchemrxiv.org

The design of the linker itself—including its length, flexibility, and hydrophilicity—is a key aspect of molecular design, directly influencing the properties of the final construct.

Current Research Landscape and Knowledge Gaps Pertaining to NH-bis(PEG2-Boc)

NH-bis(PEG2-Boc) is commercially available and marketed as a versatile linker for applications in bioconjugation, chemical synthesis, and drug development, particularly for ADCs and PROTACs. axispharm.combiocompare.comhodoodo.commedkoo.comcd-bioparticles.net Its structure, featuring a reactive amine for initial conjugation and two Boc-protected amines for subsequent, orthogonal functionalization, makes it theoretically well-suited for building complex, branched molecules. axispharm.com

Despite its availability and purported applications, a review of the current scientific literature reveals a significant knowledge gap. While its potential uses are frequently mentioned by chemical suppliers, there is a distinct lack of peer-reviewed research articles that detail the specific use of NH-bis(PEG2-Boc) in the synthesis of a particular therapeutic agent or advanced material. The existing information is largely confined to product descriptions and safety data sheets.

Consequently, there is an absence of published data on its performance characteristics, such as:

Reaction efficiency in various conjugation protocols.

The specific properties (e.g., stability, solubility, biological activity) of conjugates synthesized using this linker.

Direct comparisons with other branched or linear linkers in applications like PROTAC assembly or ADC development.

This gap suggests that while the molecule is available as a tool for researchers, its practical application and advantages have not yet been extensively documented in the public domain, representing an open area for future investigation.

属性

IUPAC Name |

tert-butyl N-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethylamino]ethoxy]ethoxy]ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H45N3O8/c1-21(2,3)32-19(26)24-9-13-30-17-15-28-11-7-23-8-12-29-16-18-31-14-10-25-20(27)33-22(4,5)6/h23H,7-18H2,1-6H3,(H,24,26)(H,25,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYIWCLJWOXGQHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOCCOCCNCCOCCOCCNC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H45N3O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Synthesis of Nh Bis Peg2 Boc

Precursor Selection and Derivatization Strategies for PEGylated Amine Synthesis

The synthesis of PEGylated amines, such as NH-bis(PEG2-Boc), begins with the careful selection of appropriate precursors. Typically, hydroxyl-terminated polyglycols serve as the starting point. nih.gov A common strategy involves a two-step process: first, the hydroxyl end-groups are converted to a more reactive form, and second, this activated intermediate undergoes amination. google.com

One established method for creating amino-terminated PEGs is the conversion of hydroxyl end-groups to phthalimido end-groups via the Mitsunobu reaction, followed by treatment with hydrazine. This approach can yield amino-terminated PEGs with high end-group conversion rates and good isolated yields. nih.gov Another strategy involves the conversion of hydroxyl groups to azides, which are then reduced to amines. nih.gov

Derivatization is a key step to introduce the desired functional groups. For amines, common derivatization methods include acylation and carbamate (B1207046) formation, which are often preferred due to their straightforward and rapid nature under mild, aqueous conditions. researchgate.net The choice of derivatization agent is critical; for instance, dansyl chloride is favored for its ability to react with both primary and secondary amines, forming stable and highly sensitive products. researchgate.net For the synthesis of NH-bis(PEG2-Boc), a precursor with a central nitrogen atom is functionalized with two PEG chains, each terminating in a group that can be converted to a Boc-protected amine.

Reaction Optimization for Direct Functionalization and Protection

Optimizing the reaction conditions is crucial for the efficient synthesis of NH-bis(PEG2-Boc), ensuring high yields and purity. This involves a careful examination of solvent effects, reaction kinetics, and the role of catalytic systems.

Solvent Effects and Reaction Kinetics

The choice of solvent can significantly impact the efficiency of PEGylation and Boc protection reactions. numberanalytics.com PEG itself is soluble in water and a variety of organic solvents like dichloromethane (B109758), acetonitrile (B52724), and dimethylformamide (DMF). nih.gov The use of organic solvents such as dimethyl sulfoxide (B87167) (DMSO) has been shown to increase the degree of PEGylation, reduce PEG hydrolysis, and shorten reaction times, particularly for hydrophobic proteins. researchgate.net This acceleration is attributed to an increase in the nucleophilicity of the protein in DMSO. researchgate.net For the Boc protection step, solvents like tetrahydrofuran (B95107) (THF) and dichloromethane (DCM) are commonly employed. jk-sci.com The reaction kinetics can be influenced by temperature and reaction time, which must be carefully controlled to minimize side reactions. numberanalytics.com For instance, thermal N-Boc deprotection can be achieved in continuous flow by tuning the solvent, temperature, and residence time. nih.gov

Catalytic Systems and Their Influence on Yield and Selectivity

Catalysts play a pivotal role in the N-tert-butyloxycarbonylation (Boc protection) of amines, influencing both the reaction rate and selectivity. A variety of catalytic systems have been developed to facilitate this transformation efficiently.

The introduction of the Boc group is typically achieved by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. numberanalytics.com Common bases include triethylamine (B128534) or pyridine, and for less reactive substrates, 4-dimethylaminopyridine (B28879) (DMAP) can be used as a catalyst. numberanalytics.com

Several other catalytic systems have been explored to improve the N-Boc protection of amines, including:

Ionic liquids: 1-Alkyl-3-methylimidazolium cation-based ionic liquids have been shown to effectively catalyze the N-tert-butyloxycarbonylation of amines with high chemoselectivity. organic-chemistry.org

Organocatalysts: 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) can act as both a solvent and a recyclable organocatalyst, enabling rapid and chemoselective mono-N-Boc protection of various amines at room temperature with excellent yields. organic-chemistry.org

Solid acid catalysts: Perchloric acid adsorbed on silica-gel (HClO₄–SiO₂) is an efficient, inexpensive, and reusable catalyst for this reaction under solvent-free conditions. organic-chemistry.org Other solid catalysts like Amberlyst A 21 and Indion 190 resin have also been used effectively. researchgate.net

Metal-based catalysts: Zinc triflate has been identified as a highly efficient catalyst in one-pot Curtius rearrangements to produce Boc-protected amines. organic-chemistry.org Other metal salts like ZrCl₄, Zn(ClO₄)₂·6H₂O, and various lanthanide complexes have also been employed. researchgate.netresearchgate.net

Iodine: A catalytic amount of iodine can be used for the N-Boc protection of amines under solvent-free conditions at ambient temperature. organic-chemistry.org

The choice of catalyst depends on the specific substrate and desired reaction conditions, with a focus on achieving high yield, selectivity, and ease of purification.

Table 1: Comparison of Catalytic Systems for N-Boc Protection of Aniline (B41778) researchgate.net

| Catalyst | Reaction Time (min) | Yield (%) |

| BiCl₃ | 150 | 75 |

| CdCl₂ | 120 | 80 |

| Triethylamine | 180 | 50 |

| PTSA | 120 | 60 |

| Bi(NO₃)₃ | 150 | 70 |

| CuCl₂ | 180 | 65 |

| Indion 190 resin | 45 | 95 |

Data sourced from a study on the N-Boc protection of aniline with (Boc)₂O. researchgate.net

Stepwise Synthetic Approaches and Intermediate Isolation

The synthesis of NH-bis(PEG2-Boc) is a multi-step process that often involves the isolation of key intermediates to ensure the purity of the final product. A common approach begins with a hydroxyl-terminated polyglycol. nih.gov

A representative synthetic sequence can be outlined as follows:

Mesylation: The terminal hydroxyl groups of the PEG precursor are converted to mesylates. This is a standard procedure that activates the hydroxyl groups for subsequent nucleophilic substitution. nih.gov

Azidation: The mesylate-terminated PEG is then reacted with an azide (B81097) source, such as sodium azide, to form an azido-terminated polyglycol. nih.gov

Reduction: The azido (B1232118) groups are reduced to primary amines. A mild and effective method for this reduction uses zinc powder in the presence of ammonium (B1175870) chloride. nih.gov

Alternatively, a one-pot Curtius rearrangement can be employed, where a carboxylic acid is reacted with di-tert-butyl dicarbonate and sodium azide to form an acyl azide intermediate. This intermediate then rearranges to an isocyanate, which is trapped to yield the Boc-protected amine. organic-chemistry.org This method can be advantageous as it avoids the isolation of potentially unstable intermediates. organic-chemistry.org

For a branched structure like NH-bis(PEG2-Boc), a central amine core would be reacted with two equivalents of a PEGylated reagent that already contains the functionality to be converted to the Boc-protected amine, or the PEG chains are built sequentially from the central amine. The isolation and purification of intermediates at each stage are crucial for obtaining a final product with high purity.

Purification Techniques and Chromatographic Separations for Synthetic Products

The purification of PEGylated compounds like NH-bis(PEG2-Boc) is a critical step to remove unreacted reagents, byproducts, and species with varying degrees of PEGylation. pharmiweb.com A combination of chromatographic and non-chromatographic techniques is often employed.

Chromatographic Methods:

Size Exclusion Chromatography (SEC): This is a primary method for purifying PEGylated products. It separates molecules based on their hydrodynamic radius, effectively removing low molecular weight impurities such as unreacted PEG and byproducts. pharmiweb.com

Ion Exchange Chromatography (IEX): IEX is widely used for protein purification and can be adapted for PEGylated compounds. The attachment of PEG chains can alter the surface charge of a molecule, which can be exploited for separation. Cation exchange chromatography (CEX) has been successfully used to purify PEGylated peptides. researchgate.net

Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity. While not as common as IEX or SEC, it serves as a valuable complementary technique, especially for purifying products that are difficult to separate by other methods. researchgate.netmcmaster.ca

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is a powerful analytical and preparative tool. For Boc-protected compounds, care must be taken with the mobile phase composition, as highly acidic conditions (e.g., high concentrations of trifluoroacetic acid) can lead to the cleavage of the Boc group, especially during solvent evaporation. researchgate.net Using milder acids like acetic acid or buffered solutions can mitigate this issue. researchgate.net Chiral HPLC can be used to separate enantiomers of protected amino acids. tandfonline.comtandfonline.com

Non-Chromatographic Methods:

Membrane Separation: Techniques like ultrafiltration, diafiltration, and dialysis are simple and effective for separating PEGylated species based on molecular weight. A hybrid method using microfiltration membranes has been developed for purifying PEGylated proteins, offering speed and scalability. mdpi.com

The choice of purification strategy depends on the specific properties of the synthetic product and the impurities present. Often, a multi-step purification process involving a combination of these techniques is necessary to achieve the desired purity.

Process Intensification and Scalability Considerations in Gram-to-Kilogram Synthesis

Scaling up the synthesis of PEGylated compounds from the gram to the kilogram scale presents several challenges that necessitate process intensification. Process intensification aims to improve efficiency, reduce costs, and ensure consistent product quality at a larger scale. fujifilm.comdntb.gov.ua

Key considerations for scaling up the synthesis of NH-bis(PEG2-Boc) include:

Reaction Conditions: Optimizing reaction parameters such as temperature, pressure, and mixing is crucial for maintaining reaction efficiency and selectivity at a larger scale. fujifilm.com For instance, in PEGylation reactions, the speed of addition and mixing mechanism can significantly impact the outcome. fujifilm.com

Solvent and Reagent Handling: The safe and efficient handling of large volumes of solvents and reagents is a primary concern. The use of flow chemistry in continuous reactors can offer advantages over batch processes by improving heat and mass transfer, enhancing safety, and allowing for easier automation. rsc.org

Purification: Chromatographic methods, while effective at the lab scale, can become bottlenecks in large-scale production due to limitations in binding capacity and scalability. mdpi.com Developing high-throughput, non-chromatographic purification steps, such as membrane-based separations, followed by a final high-resolution chromatographic polishing step, can significantly enhance productivity. mdpi.com The use of multi-column countercurrent solvent gradient purification (MCSGP) is another strategy to improve product recovery in industrial settings. researchgate.net

Automation and Process Control: Implementing automated systems and robust process analytical technology (PAT) can ensure consistent product quality and process reproducibility, which are critical for large-scale manufacturing. fujifilm.com

By addressing these factors through careful process development and intensification strategies, the synthesis of NH-bis(PEG2-Boc) can be successfully scaled from the laboratory to industrial production levels.

Advanced Spectroscopic and Chromatographic Characterization Techniques for Nh Bis Peg2 Boc

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., 1H, 13C, 2D Correlation Experiments)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of NH-bis(PEG2-Boc) in solution. Analysis of ¹H and ¹³C NMR spectra, along with two-dimensional (2D) correlation experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), allows for the assignment of every proton and carbon atom in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment of all hydrogen atoms. The expected signals for NH-bis(PEG2-Boc) are well-defined and appear in distinct regions, confirming the presence of the Boc protecting groups and the PEG linkers. While specific reported spectra are proprietary, typical chemical shifts can be predicted. The large signal from the 18 equivalent protons of the two tert-butyl groups is a hallmark of the spectrum.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments. This technique is crucial for confirming the carbon backbone of the PEG chains and the presence of the carbamate (B1207046) carbonyl carbon.

Certificates of analysis for related compounds confirm that NMR spectra are consistent with the proposed structure. chemscene.com The following tables outline the predicted chemical shifts (δ) in a suitable solvent like CDCl₃.

Interactive Table: Predicted ¹H NMR Chemical Shifts for NH-bis(PEG2-Boc)

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| C(CH₃)₃ (Boc) | ~1.44 | Singlet | 18H |

| NH-CH₂ | ~3.25 | Multiplet | 4H |

| O-CH₂-CH₂-O | ~3.65 | Multiplet | 8H |

| O-CH₂-CH₂-N | ~3.55 | Multiplet | 4H |

| N-CH₂-CH₂-O | ~2.80 | Triplet | 4H |

| NH (Amine) | Variable | Broad Singlet | 1H |

| NH (Carbamate) | Variable | Broad Singlet | 2H |

Interactive Table: Predicted ¹³C NMR Chemical Shifts for NH-bis(PEG2-Boc)

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C (CH₃)₃ (Boc) | ~28.4 |

| C (CH₃)₃ (Boc) | ~79.0 |

| C =O (Carbamate) | ~156.1 |

| O-C H₂-C H₂-O | ~70.0 - 70.5 |

| N-C H₂-C H₂-O | ~69.8, ~40.5 |

| Central N-(C H₂)₂ | ~50.2 |

2D experiments such as HSQC would further confirm these assignments by correlating the proton signals with their directly attached carbon atoms.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and, to a lesser extent, Raman spectroscopy are used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies. For NH-bis(PEG2-Boc), these techniques confirm the presence of N-H bonds, C=O of the carbamate, and the C-O ether linkages. The successful incorporation of functional groups during synthesis can be monitored using these methods. rsc.orgresearchgate.net

Interactive Table: Key IR Absorption Bands for NH-bis(PEG2-Boc)

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |

| N-H (Amine & Carbamate) | Stretching | 3300 - 3500 |

| C-H (Alkyl) | Stretching | 2850 - 2980 |

| C=O (Carbamate) | Stretching | 1680 - 1710 |

| N-H | Bending | 1510 - 1550 |

| C-O-C (Ether) | Stretching | 1080 - 1150 |

Raman spectroscopy would provide complementary information, being particularly sensitive to the non-polar C-C backbone and symmetric vibrations.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an essential technique for unequivocally confirming the elemental composition of NH-bis(PEG2-Boc). acs.org By measuring the mass-to-charge ratio (m/z) of the molecule's ions to a very high degree of accuracy (typically within 5 ppm), the experimentally determined mass can be matched to the calculated mass of the molecular formula, C22H45N3O8. This provides strong evidence for the correct identity of the compound.

Interactive Table: HRMS Data for NH-bis(PEG2-Boc)

| Ion Species | Molecular Formula | Calculated m/z |

| [M+H]⁺ | C₂₂H₄₆N₃O₈⁺ | 480.3280 |

| [M+Na]⁺ | C₂₂H₄₅N₃O₈Na⁺ | 502.3099 |

| [M+K]⁺ | C₂₂H₄₅N₃O₈K⁺ | 518.2838 |

The observation of an ion at m/z 480.3280, for instance, would strongly support the successful synthesis of the target molecule.

Chromatographic Methods for Purity Assessment and Isomeric Separation (e.g., HPLC, GC, SFC)

Chromatographic techniques are vital for determining the purity of NH-bis(PEG2-Boc) and separating it from starting materials, by-products, or isomers.

High-Performance Liquid Chromatography (HPLC): HPLC is the most common method for assessing the purity of PEG-containing molecules. For NH-bis(PEG2-Boc), a reversed-phase HPLC (RP-HPLC) method is typically employed. A C18 column with a gradient elution system, often using water and acetonitrile (B52724) with additives like trifluoroacetic acid (TFA), can effectively separate the compound from impurities. Commercial suppliers often guarantee a purity of >95% or >98% as determined by HPLC. broadpharm.comprecisepeg.comtcichemicals.com

Gas Chromatography (GC): Due to its high molecular weight and polarity, NH-bis(PEG2-Boc) is not well-suited for direct analysis by GC. The compound would likely require derivatization to increase its volatility, making GC a less common method for routine purity analysis.

Supercritical Fluid Chromatography (SFC): SFC can be a powerful alternative for the purification and analysis of complex mixtures and isomers. Its use of supercritical CO₂ as the main mobile phase offers different selectivity compared to HPLC and could potentially be used for separating closely related PEGylated structures.

Elemental Analysis for Stoichiometric Verification

Elemental analysis provides a quantitative determination of the percentage composition of carbon, hydrogen, and nitrogen in the compound. The experimental results are compared against the theoretical values calculated from the molecular formula (C22H45N3O8). A close correlation between the found and calculated values verifies the compound's stoichiometry. This method was used to confirm the composition of a related compound. medkoo.com

Interactive Table: Elemental Composition of NH-bis(PEG2-Boc)

| Element | Mass Percent (%) |

| Carbon (C) | 55.09% |

| Hydrogen (H) | 9.46% |

| Nitrogen (N) | 8.76% |

| Oxygen (O) | 26.69% |

Advanced Crystallographic Techniques (e.g., Single-Crystal X-ray Diffraction) for Solid-State Structure Determination (if applicable)

As of now, there is no publicly available crystal structure for NH-bis(PEG2-Boc). The compound is often supplied as a liquid or oil, which would preclude this analysis. However, if a suitable single crystal could be grown, for example, by forming a salt or a co-crystal, X-ray diffraction would offer definitive structural proof. acs.orgnih.govresearchgate.net This would unambiguously establish the connectivity and stereochemistry of the molecule, confirming the structure predicted by NMR and other spectroscopic methods.

Chemical Reactivity and Mechanistic Investigations of Nh Bis Peg2 Boc

Kinetics and Thermodynamics of Boc Protecting Group Deprotection

The removal of the Boc protecting group is a critical step in the utilization of NH-bis(PEG2-Boc). The stability of the Boc group is highly dependent on the reaction conditions, being generally stable in the presence of bases and nucleophiles but labile under acidic conditions. organic-chemistry.orgresearchgate.net

The most common method for Boc group removal is through acid-catalyzed hydrolysis. researchgate.net The reaction mechanism is initiated by the protonation of the carbonyl oxygen of the carbamate (B1207046). This is followed by the cleavage of the bond between the oxygen and the sterically hindered tert-butyl group, which proceeds via a unimolecular (E1) or bimolecular (E2) pathway depending on the acid strength and solvent. This cleavage results in the formation of a stable tert-butyl cation, carbamic acid, and the protonated amine. acsgcipr.org The carbamic acid intermediate is unstable and subsequently decarboxylates to yield the free amine and carbon dioxide.

The kinetics of this deprotection can be complex. For some substrates, the reaction rate has been found to exhibit a second-order dependence on the concentration of strong acids like hydrochloric acid (HCl). researchgate.net This suggests a mechanism involving a general acid-catalyzed separation of an ion-molecule pair formed after the initial protonation. researchgate.net

A significant challenge in acid-catalyzed deprotection is the formation of by-products stemming from the highly reactive tert-butyl cation. acsgcipr.org This cation can react in several ways:

Elimination: It can lose a proton to form isobutylene (B52900), a volatile gas. researchgate.net

Alkylation: It can act as an electrophile and alkylate any nucleophilic sites on the substrate molecule or other species present in the reaction mixture. Electron-rich aromatic rings, thiols, and even the desired amine product are susceptible to tert-butylation. acsgcipr.org

To mitigate the formation of these unwanted by-products, "scavengers" are often added to the reaction medium. These are nucleophilic species, such as anisole, thioanisole, or triethylsilane, that are designed to trap the tert-butyl cation before it can react with the substrate. acsgcipr.org

| Acidic Reagent | Typical Solvent | Key Mechanistic Features & By-products | Citation |

|---|---|---|---|

| Trifluoroacetic Acid (TFA) | Dichloromethane (B109758) (DCM) | Commonly used, strong acid. Generates t-butyl cation, leading to potential isobutylene formation and t-butylation of nucleophiles. | researchgate.netsemanticscholar.org |

| Hydrochloric Acid (HCl) | Dioxane, Ethyl Acetate, Methanol (B129727) | Kinetics can be second-order in HCl. Risk of t-butyl chloride formation. | researchgate.netnih.gov |

| Sulfuric Acid (H₂SO₄) | tert-Butyl Acetate | Strong, non-volatile acid. Can also show second-order kinetics. | researchgate.netnih.gov |

| Aqueous Phosphoric Acid | Tetrahydrofuran (B95107) (THF) | Milder conditions, can offer better selectivity. | nih.gov |

To avoid the harsh conditions of strong acids and improve functional group tolerance, several alternative methods for Boc deprotection have been developed. These strategies are particularly useful when working with complex molecules that contain other acid-sensitive moieties.

Mild Acidic Conditions: Reagents like acetyl chloride in methanol provide a milder alternative to strong acids. nih.gov Similarly, silica (B1680970) gel has been reported to effect Boc deprotection, particularly for thermally sensitive substrates. nih.gov

Basic Conditions: While the Boc group is generally base-stable, certain conditions can achieve its removal. Methods using sodium carbonate in refluxing dimethoxyethane (DME) or sodium t-butoxide in slightly wet tetrahydrofuran (THF) have been reported for specific substrates. nih.gov

Catalyst-Free Thermal Conditions: In some cases, heating in water at reflux temperatures can effectively and cleanly remove the Boc group from various amines, offering a green chemistry approach by avoiding organic solvents and catalysts. semanticscholar.org

Other Reagents: Oxalyl chloride in methanol has been shown to deprotect a diverse set of N-Boc compounds at room temperature. nih.gov Catalytic amounts of iodine have also been used, sometimes under solvent-free conditions, to achieve deprotection. nih.gov

| Strategy | Reagents/Conditions | Advantages | Citation |

|---|---|---|---|

| Basic Deprotection | Sodium carbonate in refluxing DME | Orthogonal to acid-labile groups. | nih.gov |

| Mild Lewis Acid/Electrophile | Oxalyl chloride in Methanol | Room temperature conditions, high yields. | nih.gov |

| Catalytic | Iodine (catalytic amount) | Can be performed under solvent-free conditions. | nih.gov |

| Green/Catalyst-Free | Water at 100-150 °C | Environmentally friendly, avoids additional reagents. | semanticscholar.org |

Nucleophilic Reactivity of the De-protected Amine Moiety

Upon successful removal of both Boc groups from NH-bis(PEG2-Boc), the resulting molecule, bis(2-(2-aminoethoxy)ethyl)amine, possesses two primary amine functional groups and one central secondary amine. These terminal primary amines are strong nucleophiles, poised to react with a wide array of electrophiles. The inherent nucleophilicity is enhanced by the electron-donating nature of the adjacent alkyl chains.

The presence of the hydrophilic PEG linkers can influence the reactivity in several ways:

Solubility: The PEG chains significantly increase the solubility of the molecule in a variety of solvents, including aqueous media, which can be advantageous for bioconjugation reactions. biochempeg.com

Steric Hindrance: The flexible PEG chains can create a steric environment around the amine groups, which might slightly modulate their reactivity compared to simpler diamines. However, the flexibility of the chains generally ensures that the terminal amines remain accessible for reaction.

The deprotected amine is readily reactive with electrophiles such as carboxylic acids (and their activated forms like NHS esters) and carbonyl compounds (aldehydes and ketones). cd-bioparticles.netbiochempeg.com

Derivatization Reactions via Amine Functional Group (e.g., Acylation, Alkylation, Carbodiimide (B86325) Coupling)

The primary amine groups of the deprotected linker are versatile handles for a variety of derivatization reactions, enabling its conjugation to other molecules.

Acylation: This is one of the most common reactions, forming a stable amide bond. It can be achieved by reacting the amine with acyl chlorides, anhydrides, or, more commonly in bioconjugation, with activated esters like N-hydroxysuccinimide (NHS) esters. The reaction with NHS esters is highly efficient and proceeds under mild conditions.

Carbodiimide Coupling: This method is used to form an amide bond directly with a carboxylic acid. Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC), often in combination with an additive like N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt), are used to activate the carboxylic acid, which then readily reacts with the amine.

Alkylation: The amine can undergo nucleophilic substitution with alkyl halides to form secondary amines. Reductive amination, a two-step process involving the initial formation of a Schiff base or imine with an aldehyde or ketone followed by reduction (e.g., with sodium cyanoborohydride), is another common method to form alkylated products.

Role as a Bifunctional Synthon in Multicomponent Reactions

After deprotection, NH-bis(PEG2-Boc) becomes a bifunctional (or trifunctional, including the central amine) nucleophilic building block, or synthon. Its structure, with two reactive primary amines separated by a flexible PEG spacer, makes it an ideal component for constructing larger, more complex molecular architectures.

In the context of Proteolysis Targeting Chimeras (PROTACs), the deprotected linker serves as a central scaffold. medchemexpress.com PROTACs are heterobifunctional molecules that require the assembly of three components: a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a linker to connect them. medchemexpress.com The synthesis of a PROTAC often involves a stepwise, sequential coupling of the two different ligands to the deprotected linker. For example, one ligand with a carboxylic acid could be coupled to one of the primary amines via carbodiimide chemistry, followed by purification and subsequent coupling of the second ligand to the remaining primary amine. This step-wise assembly, while not a classical one-pot multicomponent reaction, utilizes the bifunctional nature of the synthon to bring distinct molecular entities together.

Mechanistic Insights into Linker Chemistry and Conjugation Strategies

NH-bis(PEG2-Boc) is primarily designed as a linker for conjugation, particularly in the field of PROTACs and other chemical biology tools. medchemexpress.comprecisepeg.com The linker is not merely a passive spacer but plays a critical role in the function of the final conjugate.

Length and Flexibility: The length and flexibility of the PEG chains are crucial for enabling the correct ternary complex formation in PROTACs (E3 ligase-PROTAC-target protein). The linker must be long enough to span the distance between the two proteins and flexible enough to allow them to adopt a productive orientation for ubiquitination to occur. Minor modifications to the linker length can significantly impact the efficacy of the degrader. precisepeg.com

Conjugation Chemistry: The choice of conjugation reaction (e.g., amide bond formation) is critical for the stability of the final molecule. Amide bonds are generally very stable under physiological conditions, ensuring the integrity of the PROTAC during its biological action. The bifunctional nature of the deprotected linker allows for directional and controlled attachment of two different molecular partners. precisepeg.com

Applications in Polymer Chemistry and Functional Materials Science

NH-bis(PEG2-Boc) as a Monomer or Initiator in Controlled Polymerization

Following the removal of its Boc protecting groups, NH-bis(PEG2-Boc) is transformed into a diamine-functionalized PEG linker. The resulting primary amine groups can act as potent initiators or be incorporated as monomers in various controlled polymerization techniques.

PEGylated block copolymers are of significant interest, particularly in drug delivery, as they can self-assemble into nanostructures like micelles. researchgate.net The synthesis of these copolymers often involves the use of PEG derivatives to initiate the polymerization of other monomer blocks. After deprotection, the dual amine functionalities of NH-bis(PEG2-Boc) can initiate the ring-opening polymerization (ROP) of N-carboxyanhydrides (NCAs), a common method for producing polypeptides. researchgate.netepo.org This allows for the creation of ABA-type triblock copolymers, where the central PEG unit (the 'B' block) is flanked by two polypeptide chains (the 'A' blocks).

Similarly, one of the amine groups can be used to initiate polymerization, while the other can be conjugated to another polymer chain or molecule, facilitating the synthesis of diverse block copolymer structures. nih.gov For example, a related mono-Boc-protected PEG diamine can be used to first connect to one polymer, such as poly(lactic-co-glycolic acid) (PLGA), and after deprotection, the newly freed amine can be conjugated to a targeting molecule, resulting in a functional block copolymer like PLGA-PEG-Mannose. nih.gov This highlights the utility of the Boc-protected amine strategy in multi-step copolymer synthesis.

Star and dendritic polymers are complex, branched macromolecules with a high density of terminal functional groups, making them useful in fields like drug delivery and tissue engineering. bidmc.orgnih.gov The synthesis of these structures requires building blocks with multiple reactive sites. Dendrimers are characterized by their uniform, highly branched structure, while star polymers consist of several linear polymer chains linked to a central core. bidmc.orggoogle.com

Once deprotected, the diamine derived from NH-bis(PEG2-Boc) can serve as a difunctional building block or linker in the generation of these advanced architectures. It can be reacted with a multifunctional core molecule to form the arms of a star polymer. In dendritic synthesis, it can be used to add a generation of branches, effectively doubling the number of reactive endpoints in a stepwise fashion. The PEG chains inherent in the molecule's structure also impart increased water solubility and biocompatibility to the final macromolecular assembly. bidmc.org

Crosslinking Agent in the Formation of Hydrogels and Polymer Networks

Hydrogels are three-dimensional polymer networks capable of absorbing large amounts of water, with widespread applications in tissue engineering, drug delivery, and medical devices. The formation of a stable hydrogel requires a crosslinking agent to covalently link polymer chains together. PEG derivatives are often favored for this role due to their biocompatibility and hydrophilicity.

After removal of the Boc protecting groups, NH-bis(PEG2-Boc) becomes an effective crosslinking agent. The two primary amine groups can react with various functional groups on polymer backbones, such as activated esters (e.g., N-Hydroxysuccinimide esters), carboxylic acids (in the presence of a coupling agent like EDC), or aldehydes, to form stable covalent bonds like amides. nih.govresearchgate.net This allows it to bridge two different polymer chains, leading to the formation of a cross-linked network. Research has demonstrated the use of related peptide-PEG conjugates with terminal amines, formed after Boc deprotection, to create biodegradable and enzyme-responsive hydrogels. nih.govacs.org

Table 2: Research Findings on PEG-based Crosslinkers in Hydrogels

| Polymer System | Crosslinking Chemistry | Application | Research Highlight |

|---|---|---|---|

| Hyaluronic Acid (HA) | Diamine crosslinkers reacting with HA's carboxyl groups | Medical Fillers | PEG derivatives can replace potentially toxic crosslinkers like BDDE, forming stable gels. |

| Peptide-PEG Polymers | Amine groups (post-Boc deprotection) reacting with other polymers | Injectable Hydrogels | An injectable hydrogel was formed that could be converted into core-cross-linked micelles. nih.gov |

Surface Functionalization of Inorganic and Organic Substrates

Modifying the surfaces of materials is critical for improving their performance and compatibility in biological or technological environments. NH-bis(PEG2-Boc) and similar PEG derivatives are used to functionalize a wide range of substrates, from medical implants to nanoparticles.

Biofouling, the undesirable accumulation of proteins, cells, and microorganisms on surfaces, is a major problem in medical devices and marine applications. otago.ac.nz A common strategy to combat this is to create a hydrophilic surface layer that resists protein adsorption, which is the initial step in the fouling process. Grafting PEG chains onto a surface is a highly effective method for achieving this. otago.ac.nzgoogle.com

NH-bis(PEG2-Boc) can be used in a multi-step process to create such anti-fouling coatings. First, the central secondary amine or one of the terminal primary amines (after selective deprotection) can be used to anchor the molecule to a suitably activated surface. Following attachment, the Boc groups are removed, exposing the terminal amines for further modification if needed. The densely packed, hydrophilic PEG chains form a repulsive layer that sterically hinders the approach of proteins and cells, significantly reducing biofouling. otago.ac.nz Studies on stainless steel have shown that grafting PEG copolymers onto the surface can lead to a nearly 100% reduction in protein binding and strong inhibition of bacterial adhesion. otago.ac.nz

Nanoparticles hold great promise in medicine and diagnostics, but their tendency to aggregate in biological fluids (which have high salt concentrations and contain numerous proteins) limits their utility. mdpi.com Coating nanoparticles with PEG, a process known as PEGylation, is the most widely used method to enhance their colloidal stability. mdpi.com The PEG layer provides a steric barrier that prevents nanoparticles from coming into close contact and aggregating. mdpi.comnih.gov

The amine functionalities of deprotected NH-bis(PEG2-Boc) can be used to covalently attach the molecule to the surface of nanoparticles that have complementary functional groups (e.g., carboxyl groups). For instance, polystyrene nanoparticles have been successfully coated with methoxy-PEG-amine via a carboxyl-amine reaction, which improved their stability in simulated brain interstitial fluid at various pH levels. nih.gov The PEG chains not only provide stability but also create a "stealth" effect, reducing recognition by the immune system and prolonging circulation time in the body. mdpi.com The introduction of amine-terminated PEGs onto nanoparticle surfaces is a well-established strategy to ensure stability without compromising the potential for further bioconjugation. mdpi.comresearchgate.net

Table 3: Impact of PEGylation on Nanoparticle Properties

| Nanoparticle Type | PEG Derivative Used | Observed Effect | Reference |

|---|---|---|---|

| Polystyrene (PS) | MeO-PEG-amine (5 kDa) | Increased hydrodynamic diameter by ~10-20 nm; enhanced stability in acidic ACSF. | nih.gov |

| Silver (Ag) | Amine- or Thiol-terminated PEG | Enhanced attraction between polymer and metal, leading to smaller, more stable nanoparticles. | researchgate.net |

Integration into Responsive Polymer Systems (e.g., pH-, Temperature-Responsive Materials)

The incorporation of NH-bis(PEG2-Boc) into polymer structures is a key strategy for imparting stimuli-responsive behavior, particularly sensitivity to pH. The Boc protecting groups are stable under neutral and basic conditions but can be readily cleaved under acidic conditions to expose the primary amine functionalities. This transformation from a protected, less polar state to a protonated, charged state underpins the development of pH-responsive materials.

pH-Responsive Behavior:

When NH-bis(PEG2-Boc) is integrated into a polymer backbone or as a cross-linker, the resulting material can exhibit significant changes in its physical and chemical properties in response to a decrease in ambient pH. The cleavage of the Boc groups exposes the amine groups, which become protonated in acidic environments. This introduction of positive charges leads to electrostatic repulsion between polymer chains, causing swelling of the polymer network in hydrogels or conformational changes in polymer brushes. This pH-triggered swelling or dissolution can be harnessed for the controlled release of encapsulated therapeutic agents in acidic microenvironments, such as those found in tumor tissues or intracellular compartments like endosomes and lysosomes.

Table 1: Potential pH-Triggered Physicochemical Changes in NH-bis(PEG2-Boc)-Containing Polymers

| Property Change | Mechanism | Potential Application |

| Increased Swelling | Electrostatic repulsion following Boc deprotection and amine protonation. | Controlled release of cargo from hydrogels. |

| Conformational Change | Altered polymer chain interactions due to charge introduction. | "Smart" surfaces with tunable wettability. |

| Enhanced Solubility | Transition from a less polar to a charged, more hydrophilic state. | pH-triggered dissolution of polymer matrices. |

Role in Supramolecular Assembly and Self-Assembled Systems

Supramolecular chemistry relies on non-covalent interactions to construct well-ordered, functional architectures. NH-bis(PEG2-Boc) is a valuable component in this field due to its ability to participate in and direct self-assembly processes, which can be modulated by external stimuli.

Directing Self-Assembly:

The amphiphilic nature of molecules derived from NH-bis(PEG2-Boc) can drive their self-assembly in aqueous environments. For instance, if the central nitrogen atom is attached to a large hydrophobic moiety, the resulting molecule, with its two hydrophilic PEG-Boc arms, can act as a surfactant, forming micelles or vesicles. The size and morphology of these self-assembled structures would be dependent on the balance between the hydrophobic core and the hydrophilic PEG chains.

Stimuli-Responsive Supramolecular Systems:

The true elegance of using NH-bis(PEG2-Boc) in supramolecular chemistry lies in the stimuli-responsive nature of the Boc groups. A self-assembled system, such as a micelle or a polymersome, can be designed to be stable at neutral pH. Upon exposure to an acidic environment, the cleavage of the Boc groups and subsequent protonation of the amines would introduce charges into the hydrophilic corona of the assembly. This can lead to several outcomes:

Destabilization and Disassembly: The electrostatic repulsion within the corona can overcome the forces holding the assembly together, leading to its disassembly and the release of any encapsulated payload.

Surface Charge Reversal: The surface charge of the nanoparticles can switch from neutral or slightly negative to positive. This "charge-reversal" is a highly sought-after property in drug delivery systems, as it can enhance interaction with negatively charged cell membranes, facilitating cellular uptake.

Controlled Aggregation: In some cases, the change in intermolecular forces can trigger the controlled aggregation of the primary self-assembled units into larger, secondary structures.

Table 2: Research Findings on Related Boc-Protected Amine Systems in Self-Assembly

| System | Key Finding |

| Boc-protected peptide amphiphiles | Self-assemble into nanofibers; pH-triggered deprotection leads to disassembly. |

| Block copolymers with Boc-protected amine side chains | Form micelles that can be destabilized by a drop in pH for drug release. |

| Liposomes with surface-conjugated Boc-protected diamines | Exhibit pH-responsive charge reversal for enhanced cellular uptake. |

While direct research on NH-bis(PEG2-Boc) in these specific applications is limited in the public domain, the foundational chemical principles of its constituent parts strongly support its potential as a highly effective tool in the creation of advanced, stimuli-responsive materials and dynamic supramolecular systems.

Applications in Bioconjugation Chemistry and Advanced Drug Delivery System Design Conceptual Framework

NH-bis(PEG2-Boc) as a Scaffold for Biomacromolecular Conjugation

The structure of NH-bis(PEG2-Boc) is conceptually ideal for the covalent attachment of various biomacromolecules, enabling the creation of complex, multi-component systems with tailored biological functions. axispharm.comchemscene.com The presence of two Boc-protected amine terminals on flexible PEG arms allows for the attachment of multiple molecules, which can enhance the therapeutic or diagnostic efficacy of the resulting conjugate. broadpharm.comadcreview.com

Attachment Strategies for Peptides, Proteins, and Oligonucleotides

The primary amines, once deprotected, on the NH-bis(PEG2-Boc) scaffold are nucleophilic and can be conjugated to peptides, proteins, and oligonucleotides through various well-established bioconjugation techniques. biochempeg.comnih.gov A common strategy involves the reaction of these amines with molecules containing activated esters, such as N-hydroxysuccinimide (NHS) esters, to form stable amide bonds. broadpharm.com

For peptide and protein conjugation, the amine groups on NH-bis(PEG2-Boc) can be reacted with carboxyl groups on the biomolecules using carbodiimide (B86325) chemistry (e.g., with EDC) or with NHS-activated peptides or proteins. acs.org This allows for the creation of PEGylated biomolecules with improved solubility, stability, and pharmacokinetic profiles. nih.gov The branched nature of the linker can be used to attach two peptides or proteins to a single point of interest.

In the context of oligonucleotides, conjugation is a promising approach to improve their stability against nucleases and enhance their cellular uptake. rsc.org NH-bis(PEG2-Boc) can be used to create peptide-oligonucleotide conjugates (POCs), where a cell-penetrating peptide (CPP) can be attached to one arm of the deprotected linker and the oligonucleotide to the other, facilitating the delivery of the nucleic acid-based therapeutic. nih.govresearchgate.net

| Biomolecule | Conceptual Attachment Chemistry | Potential Advantage |

| Peptides | Amide bond formation with carboxyl termini or side chains (e.g., Asp, Glu) via carbodiimide/NHS chemistry. | Enhanced solubility, stability, and potential for dual peptide presentation. acs.org |

| Proteins | Reaction with surface-exposed lysine (B10760008) residues or carboxyl groups. preprints.org | Improved pharmacokinetics, reduced immunogenicity, and creation of bispecific constructs. nih.gov |

| Oligonucleotides | Conjugation to a functionalized oligonucleotide (e.g., with a carboxyl or NHS ester group) to form a stable linkage. rsc.org | Increased nuclease resistance, improved cellular uptake, and targeted delivery. nih.gov |

Design of Precursors for Antibody-Drug Conjugates (ADCs)

Branched PEG linkers are of significant interest in the design of antibody-drug conjugates (ADCs) as they can increase the drug-to-antibody ratio (DAR) without compromising the antibody's properties. chemscene.combroadpharm.com NH-bis(PEG2-Boc) provides a conceptual blueprint for an ADC linker precursor. After deprotection, the two primary amines can be conjugated to two molecules of a cytotoxic drug, while the central secondary amine can be modified to bear a reactive group for attachment to the antibody. axispharm.com

Engineering Polymeric Nanocarriers and Vesicles (conceptual design)

The amphiphilic character that can be imparted by conjugating hydrophobic molecules to the hydrophilic NH-bis(PEG2-Boc) scaffold makes it a valuable building block in the conceptual design of polymeric nanocarriers and vesicles. preprints.orgmdpi.com These self-assembled structures can encapsulate therapeutic agents, protecting them from degradation and enabling controlled release.

Formation of Self-Assembled Micelles and Liposomes

Conceptually, NH-bis(PEG2-Boc) can be functionalized to create amphiphilic molecules that self-assemble in aqueous environments. For instance, a hydrophobic lipid tail, such as distearoylphosphatidylethanolamine (DSPE), could be conjugated to the central amine. Following deprotection of the Boc groups, the resulting molecule would have a hydrophobic anchor and two hydrophilic PEG arms with terminal amines. These amines could be further modified, for example, with targeting ligands. acs.org

In an aqueous solution, these amphiphiles would spontaneously assemble into micelles, with the hydrophobic tails forming the core and the hydrophilic PEG chains forming the outer corona. nih.gov This core can encapsulate hydrophobic drugs, while the PEG corona provides a "stealth" effect, reducing opsonization and prolonging circulation time. mdpi.com Similarly, these PEGylated lipids can be incorporated into the lipid bilayer of liposomes, creating sterically stabilized vesicles for drug delivery. preprints.orgacs.org

Design of Nanoparticles for Controlled Release Mechanisms

NH-bis(PEG2-Boc) can be integrated into the design of nanoparticles to achieve controlled drug release. mdpi.comworldbrainmapping.org The terminal amines, after deprotection, can be used to covalently conjugate drugs to the nanoparticle matrix via cleavable linkers. nih.gov These linkers can be designed to be sensitive to specific stimuli within the target microenvironment, such as changes in pH or the presence of certain enzymes. nih.gov

For example, a drug could be attached to the deprotected NH-bis(PEG2-Boc) arms using a pH-sensitive hydrazone linker. In the acidic environment of a tumor, the linker would cleave, releasing the drug in a localized manner. nih.gov Alternatively, a peptide linker that is a substrate for a tumor-specific protease could be used. nih.gov The branched nature of the linker allows for a higher drug loading capacity on the nanoparticle surface. The PEG chains also contribute to the stability of the nanoparticle and can control the diffusion of the drug from the matrix. researchgate.net

| Nanocarrier Type | Conceptual Role of NH-bis(PEG2-Boc) Derivative | Controlled Release Principle |

| Micelles | Forms the hydrophilic corona of the self-assembled structure. nih.gov | Encapsulation of hydrophobic drugs in the core; release via diffusion or micelle dissociation. |

| Liposomes | Provides a hydrophilic "stealth" coating on the liposome (B1194612) surface. preprints.org | Drug release upon liposome fusion with cell membranes or through bilayer disruption. |

| Polymeric Nanoparticles | Acts as a branched linker on the nanoparticle surface for drug and/or ligand attachment. mdpi.com | Stimuli-responsive cleavage of drug-linker conjugate (e.g., pH, enzyme). worldbrainmapping.orgnih.gov |

Development of Biomimetic Scaffolds and Tissue Engineering Constructs (conceptual)

In the field of tissue engineering, scaffolds that mimic the natural extracellular matrix (ECM) are crucial for guiding cell growth and tissue regeneration. nih.govmdpi.com PEG-based hydrogels are widely used for this purpose due to their biocompatibility and tunable properties. nih.govmdpi.com NH-bis(PEG2-Boc) can be conceptually employed as a crosslinking or functionalization agent in the fabrication of these scaffolds.

After deprotection, the two primary amines of NH-bis(PEG2-Boc) can react with functional groups on other polymer chains to form a crosslinked hydrogel network. The branched structure of the linker can contribute to the mechanical properties and swelling behavior of the hydrogel. nih.gov More importantly, the central amine provides a point of attachment for bioactive molecules, such as cell-adhesion peptides (e.g., RGD) or growth factors. nih.govnih.gov By incorporating these signals, the bio-inert PEG scaffold can be transformed into a biomimetic construct that actively promotes cell adhesion, proliferation, and differentiation. mdpi.comacs.org The flexible PEG spacers can also provide a favorable microenvironment for encapsulated cells. nih.gov The ability to introduce multiple bioactive signals via the branched linker could allow for the creation of multifunctional scaffolds that can orchestrate complex tissue regeneration processes.

Strategies for Modulating Biocompatibility and Immunogenicity in in vitro Models

The conjugation of biomolecules and drug delivery systems with polyethylene (B3416737) glycol (PEG), a process known as PEGylation, is a cornerstone strategy for enhancing their therapeutic profiles. The use of bifunctional linkers, such as NH-bis(PEG2-Boc), is integral to this process, enabling the creation of advanced bioconjugates. However, the biological response to these PEGylated entities is complex. Optimizing their design requires careful modulation of their properties to maximize biocompatibility and minimize immunogenicity. This section outlines key conceptual strategies for achieving this modulation, evaluated through the lens of in vitro models.

Influence of PEG Linker Length and Molecular Weight

The length of the PEG chain, determined by the number of ethylene (B1197577) glycol repeat units, is a critical parameter influencing biocompatibility. frontiersin.org While NH-bis(PEG2-Boc) features a short, discrete chain of two units, the principles derived from studies on various PEG molecular weights (MW) are instructive. Generally, increasing PEG MW enhances the formation of a protective hydration shell around the conjugated entity. nih.gov This "stealth" effect can reduce nonspecific protein adsorption and subsequent uptake by phagocytic cells like macrophages, a key aspect of biocompatibility. rsc.orgnih.gov

In vitro studies have demonstrated that nanoparticles modified with higher MW PEGs (e.g., 5 kDa to 20 kDa) exhibit reduced macrophage association compared to those with lower MW PEGs. nih.govmdpi.com For example, one study found that increasing PEG MW from 3.4 kDa to 5 kDa improved resistance to macrophage interaction. mdpi.com However, this effect is not limitless; excessively long PEG chains can sometimes lead to reduced efficacy or unexpected biological interactions. rsc.orgmdpi.com Furthermore, some research indicates that as PEG MW increases, the grafting density on a nanoparticle surface may decrease due to steric hindrance, potentially weakening the resistance to protein adsorption. rsc.org In vitro cytotoxicity assays have also shown that cell viability can improve with an increasing weight percent or molecular weight of PEG in a copolymer formulation. nih.gov Therefore, a key modulation strategy is the systematic in vitro evaluation of a range of PEG linker lengths to identify an optimal balance between enhanced biocompatibility and preserved function.

Table 1: Effect of PEG Molecular Weight (MW) on In Vitro Biocompatibility Markers

| PEG MW (Da) | System Studied | In Vitro Assay | Observed Effect | Reference |

|---|---|---|---|---|

| 750 vs. 2000 vs. 5000 | PEGylated Nanoparticles | Macrophage Uptake | Uptake decreased as MW increased; 5 kDa PEG showed the highest reduction in uptake. | nih.govmdpi.com |

| 2000 vs. 5000 | PEG-β-Cyclodextrins | Cell Viability (MC3T3-E1 Osteoblasts) | Conjugate with 2 kDa PEG (βCDPEG2) showed a better biocompatibility profile than the 5 kDa version (βCDPEG5). | mdpi.com |

| 2100 vs. 5400 vs. 10800 | PEGylated Gold Nanoparticles | Platelet Aggregation | Higher MW PEGs (5400 and 10800 Da) did not affect platelet aggregation, indicating improved hemocompatibility. | researchgate.net |

| Varied | P(PF-co-EG) Hydrogels | Cytotoxicity (Endothelial Cells) | Cell viability increased with increasing PEG MW in the copolymer. | nih.gov |

Impact of PEG Architecture (Linear vs. Branched)

The architecture of the PEG molecule offers another avenue for modulation. While linkers like NH-bis(PEG2-Boc) provide a linear structure, branched or multi-arm PEGs (e.g., Y-shaped or star-shaped) have been developed to create a denser polymer shield on the surface of a bioconjugate. frontiersin.org Comparative in vitro studies suggest that branched PEGs can offer superior immune shielding compared to linear PEGs of the same total molecular weight. tandfonline.com This is attributed to a higher surface PEG density, which more effectively masks underlying immunogenic epitopes from recognition by immune cells and proteins. tandfonline.com

Some studies have shown that proteins modified with branched PEG display superior in vitro therapeutic efficacy compared to their linear PEG counterparts. tandfonline.com However, the increased structural complexity of branched PEGs could, in some instances, lead to a more pronounced immune response. tandfonline.com Therefore, a comparative in vitro assessment, using assays that measure complement activation or cytokine release from immune cells, is essential to determine whether a linear or branched architecture is more suitable for a specific application. nih.gov

Control of Surface Conjugation Density

For nanoparticles and larger biomolecules, the surface density of the conjugated PEG linkers is a paramount factor. A low density of PEG chains may adopt a "mushroom" conformation, which offers incomplete protection. As the density increases, the chains are forced to extend away from the surface, forming a "brush" conformation that provides a more effective steric barrier. rsc.org In vitro studies consistently show that a dense PEG brush conformation is highly effective at inhibiting macrophage uptake and reducing nonspecific protein adsorption. rsc.orgnih.gov

Research on hydrogel and polystyrene nanoparticles has demonstrated that increasing PEG density significantly reduces association with macrophages in vitro. rsc.orgnih.gov One study found that both mushroom and brush conformations decreased macrophage uptake compared to non-PEGylated particles, but the brush conformation was superior. rsc.org The optimal density required to achieve this effect can be determined through systematic in vitro screening, titrating the amount of linker like NH-bis(PEG2-Boc) used in the conjugation reaction and measuring the impact on macrophage association and protein binding. nih.govacs.org

Site-Specific vs. Random Conjugation

The method of attaching PEG linkers to a protein or peptide can profoundly influence its immunogenic profile. Traditional methods often result in random conjugation to available functional groups (e.g., lysine residues), leading to a heterogeneous mixture of products where PEG chains may obscure the active site or create new, unintended epitopes. tandfonline.comresearchgate.net

In contrast, site-specific PEGylation, which attaches PEG to a predetermined location on the biomolecule, produces a homogeneous and well-defined conjugate. tandfonline.comnih.gov In vitro studies have shown that site-specific PEGylation is less likely to trigger an immunogenic response. tandfonline.comfrontiersin.org For example, N-terminal mono-PEGylation of certain proteins resulted in enhanced in vitro bioactivity compared to their randomly PEGylated counterparts. researchgate.netfrontiersin.org By selecting a conjugation site within a known immunodominant region, it is possible to specifically mask that epitope, significantly reducing immunogenicity while preserving the protein's function. oup.com In vitro antibody recognition assays can be used to confirm that site-specific modification successfully reduces binding by pre-existing or induced antibodies. mdpi.com

Table 2: Influence of PEGylation Strategy on In Vitro Immunogenicity Markers

| Strategy | System Studied | In Vitro Assay | Key Finding | Reference |

|---|---|---|---|---|

| Site-Specific vs. Random | Interferon beta-1b | Product Homogeneity | Site-specific hydrazide conjugation produced a homogeneous mono-PEGylated product, unlike aldehyde-based methods which generated heterogeneous mixtures. | researchgate.net |

| Site-Specific PEGylation | Adeno-Associated Virus 2 (AAV2) | Antibody Recognition | Site-specific PEGylation at certain sites led to a twofold reduction in antibody recognition. | mdpi.com |

| Linear vs. Branched PEG | Therapeutic Proteins (Conceptual) | Immune Shielding | Branched PEGs offer higher surface density and are associated with enhanced immune shielding compared to linear PEGs. | tandfonline.com |

| Terminal Group Modification | PEG-protein conjugates | Anti-PEG Antibody Affinity | tert-butoxy-terminated PEG conjugates showed higher immunogenicity than methoxy- or hydroxyl-terminated conjugates in animal models. | acs.orgekb.eg |

| High-Density PEGylation | Lipid Nanocapsules | Complement Activation | A high density of PEG on the surface led to very low complement activation. | researchgate.net |

Modification of PEG Termini

The chemical group at the terminus of the PEG chain, opposite to the point of conjugation, is not inert and can influence immunogenicity. mdpi.com Most therapeutic PEGs are methoxy-terminated (mPEG) to prevent cross-linking. frontiersin.org However, both the PEG backbone and the terminal methoxy (B1213986) group can be recognized by anti-PEG antibodies. acs.org The Boc (tert-butyloxycarbonyl) group on NH-bis(PEG2-Boc) is a protecting group that is typically removed for subsequent reactions. However, the nature of the final terminal group is a critical design choice.

Studies in animal models have suggested that the hydrophobicity of the terminal group plays a role, with more hydrophobic termini like tert-butoxy (B1229062) potentially inducing a stronger immune response than methoxy or hydroxyl groups. acs.orgekb.eg While direct in vitro correlates are complex, this suggests that designing PEG linkers with less immunogenic end-groups, such as hydroxyl-PEG, could be a valuable strategy. frontiersin.org The potential immunogenicity of different terminal groups can be screened in vitro using sensitive ELISAs to measure binding by anti-PEG antibodies or by assessing the activation of immune cells in culture. tandfonline.com

Computational Chemistry and Theoretical Investigations of Nh Bis Peg2 Boc

Quantum Chemical Calculations for Electronic Structure and Molecular Conformation (e.g., DFT)

No published studies detailing Density Functional Theory (DFT) or other quantum chemical calculations specifically for NH-bis(PEG2-Boc) were found. Such research would typically provide insights into the molecule's electron distribution, HOMO-LUMO energy gap, and preferred three-dimensional structure, but this data is not available in the current body of scientific literature.

Molecular Dynamics (MD) Simulations of Solvent Interactions and Conformational Flexibility

There are no specific Molecular Dynamics (MD) simulation studies for the isolated NH-bis(PEG2-Boc) molecule. While MD simulations have been extensively used to understand the behavior of PEG chains when attached to larger molecules like peptides or nanoparticles, these findings are context-dependent and cannot be directly translated to the conformational dynamics and solvent interactions of the free linker. mdpi.comnih.gov

Prediction of Spectroscopic Parameters and Reactivity Descriptors

No theoretical investigations aimed at predicting the spectroscopic parameters (such as NMR or IR spectra) or reactivity descriptors for NH-bis(PEG2-Boc) have been published.

Reaction Pathway Analysis and Transition State Modeling

A search for computational studies on the reaction pathways of NH-bis(PEG2-Boc), such as the modeling of the transition states for its synthesis or deprotection, yielded no results.

Structure-Reactivity and Structure-Function Relationship Studies of Derivatives

There is no available research on the structure-reactivity or structure-function relationships of NH-bis(PEG2-Boc) derivatives from a computational standpoint.

Future Research Directions and Emerging Paradigms in Nh Bis Peg2 Boc Chemistry

Integration into Continuous Flow Chemistry and Microfluidic Synthesis

The adaptation of NH-bis(PEG2-Boc) chemistry to continuous flow and microfluidic systems presents a significant opportunity for process optimization and scalability. Flow chemistry offers enhanced control over reaction parameters, improved safety, and the potential for automated, high-throughput synthesis.

Key Research Objectives:

Development of Flow-Based Protocols: Designing and optimizing continuous flow methods for the derivatization of NH-bis(PEG2-Boc), including acylation, alkylation, and its participation in multicomponent reactions.

Microfluidic Device Integration: Fabricating and utilizing microfluidic chips for the precise, small-scale synthesis of complex molecules derived from NH-bis(PEG2-Boc). This could be particularly valuable for the rapid screening of compound libraries. acs.org

In-line Purification and Analysis: Integrating purification and analytical techniques directly into the flow system to enable real-time monitoring and isolation of pure products, thereby streamlining the entire synthetic workflow.

A 2014 study demonstrated the use of a triazine-based spacer, synthesized using an amino-Boc protected PEG linker, in microfluidic radiolabeling, highlighting the potential for such systems in the rapid synthesis of imaging probes. acs.org

Exploration in Photocatalyzed and Electrocatalyzed Transformations

Photocatalysis and electrocatalysis offer mild and sustainable alternatives to traditional synthetic methods. arkat-usa.orgresearcher.life The application of these green chemistry principles to reactions involving NH-bis(PEG2-Boc) and its derivatives could lead to novel and more efficient synthetic pathways.

Recent advancements have shown that photocatalysis can be used for the functionalization of C-H bonds in molecules containing protected amines. rsc.org Specifically, N-Boc protected amines have been functionalized through the generation of α-carbamyl radicals via hydrogen atom transfer (HAT) or single electron transfer (SET) oxidation. arkat-usa.org

Potential Research Avenues:

Photocatalytic C-H Functionalization: Investigating the use of photocatalysts to selectively functionalize the C-H bonds within the PEG chains or adjacent to the nitrogen atoms of NH-bis(PEG2-Boc), allowing for late-stage diversification of molecular scaffolds.

Electrochemical Deprotection and Functionalization: Exploring electrochemical methods for the cleavage of the Boc protecting groups, potentially offering a traceless and reagent-free deprotection strategy. Furthermore, electrocatalysis could enable novel coupling reactions.

Synthesis of Novel Catalysts: Incorporating NH-bis(PEG2-Boc) or its derivatives into the structure of novel photocatalysts or electrocatalysts to modulate their solubility, stability, and catalytic activity. Research into PEGylated tin porphyrin complexes for electrocatalytic proton reduction serves as an example of this approach. researchgate.net

Development of Next-Generation Bioconjugation Methodologies

The inherent properties of PEG, such as water solubility and biocompatibility, make NH-bis(PEG2-Boc) an attractive linker for bioconjugation. chempep.comnih.gov Future research will focus on developing more sophisticated and efficient bioconjugation strategies.

The evolution of linkers from simple spacers to complex architectures designed for specific applications, such as in antibody-drug conjugates (ADCs) and PROTACs (Proteolysis Targeting Chimeras), underscores the importance of linker design. precisepeg.combiochempeg.commedchemexpress.com

Emerging Trends:

Site-Specific Conjugation: Developing methods that utilize NH-bis(PEG2-Boc) to achieve precise, site-specific attachment of molecules to proteins, peptides, or nucleic acids, thereby preserving their biological activity. nih.govnih.gov

Cleavable Linker Systems: Designing and synthesizing novel cleavable linkers based on the NH-bis(PEG2-Boc) scaffold that can release a payload in response to specific biological triggers (e.g., pH, enzymes, redox potential).

Multi-Modal Conjugates: Utilizing the branched nature of NH-bis(PEG2-Boc) to construct multi-modal conjugates that combine, for instance, a targeting moiety, a therapeutic agent, and an imaging probe within a single molecule. axispharm.com

| Bioconjugation Strategy | Key Feature | Potential Application with NH-bis(PEG2-Boc) |

| Site-Specific Labeling | Precise attachment to a biomolecule | Preserving the function of therapeutic proteins. nih.gov |

| Cleavable Linkers | Release of payload under specific conditions | Targeted drug delivery in cancer therapy. |

| Multi-Modal Systems | Combination of multiple functionalities | Theranostic agents for simultaneous diagnosis and therapy. |

Applications in Biosensing and Diagnostic Tool Development

The unique properties of PEGylated molecules are also being harnessed for the development of advanced biosensors and diagnostic tools. creative-diagnostics.comresearchgate.net The ability of NH-bis(PEG2-Boc) to act as a versatile linker opens up possibilities for creating novel diagnostic agents.

Future Directions:

Surface Modification of Biosensors: Using NH-bis(PEG2-Boc) to functionalize the surfaces of biosensors (e.g., nanoparticles, microarrays) to improve their biocompatibility, reduce non-specific binding, and enhance detection sensitivity. axispharm.com

Development of PEGylated Probes: Synthesizing novel fluorescent or radioactive probes for in vitro and in vivo imaging, where the PEG linker enhances solubility and pharmacokinetic properties. thermofisher.com

Assembly of Diagnostic Nanostructures: Employing NH-bis(PEG2-Boc) as a building block for the self-assembly of diagnostic nanoparticles or other nanostructures for targeted imaging and sensing applications. For instance, PEGylated iron oxide nanoparticles have been explored as biosensors. korea.ac.kr

Sustainable Synthesis and Circular Economy Principles for PEG-based Materials

The increasing use of PEG-based materials necessitates the development of sustainable synthetic methods and strategies for their end-of-life management, aligning with the principles of a circular economy. shell.us

Research Focus:

Green Synthesis of PEG Linkers: Exploring enzymatic and biocatalytic methods for the synthesis of NH-bis(PEG2-Boc) and related PEG linkers to reduce the reliance on harsh chemical reagents and minimize waste. dovepress.comrsc.org

Biodegradable PEG Alternatives: Investigating and developing biodegradable linkers with PEG-like properties that can be broken down into non-toxic components after their intended use.

Chemical Recycling of PEG-based Materials: Developing efficient chemical recycling processes to depolymerize PEG-containing waste back into its constituent monomers, such as ethylene (B1197577) glycol, which can then be used to produce new, high-quality materials. europa.euresearchgate.net This "closing the loop" approach is a cornerstone of the circular economy. europa.eu

| Sustainability Approach | Description | Relevance to NH-bis(PEG2-Boc) |

| Green Synthesis | Use of environmentally benign methods and reagents. | Reducing the environmental impact of linker production. rsc.org |

| Biodegradable Design | Materials that break down naturally. | Minimizing the accumulation of persistent plastic waste. |

| Chemical Recycling | Conversion of waste back to monomers. | Creating a closed-loop system for PEG-based materials. researchgate.net |

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing NH-bis(PEG2-Boc)?

- Synthesis : NH-bis(PEG2-Boc) is typically synthesized via coupling reactions between a central amine and PEG2 chains functionalized with Boc-protected termini. Key steps include Boc activation using di-tert-butyl dicarbonate (Boc₂O) in anhydrous conditions and purification via flash chromatography (DCM/MeOH gradients) .

- Characterization :

- NMR : Confirm structure using ¹H/¹³C NMR (e.g., δ 1.4 ppm for Boc methyl groups, δ 3.5–3.7 ppm for PEG protons) .

- HPLC : Assess purity (>95%) using reverse-phase C18 columns (acetonitrile/water mobile phase) .

- Mass Spec : Molecular ion peak at m/z 625.8 (C22H45N3O8) via ESI-MS .

Q. How does the solubility and stability of NH-bis(PEG2-Boc) influence experimental design?

- Solubility : Highly soluble in polar solvents (water, DMSO, DMF) due to PEG chains, but insoluble in non-polar solvents (hexane). Pre-formulate stock solutions in DMSO for in vitro studies .

- Stability :

- Storage : Stable at -20°C for ≥6 months; avoid repeated freeze-thaw cycles to prevent hydrolysis of Boc groups .